3,5-Dichloro-2-methylbenzoyl chloride
Description
3,5-Dichloro-2-methylbenzoyl chloride is an organochlorine compound with the molecular formula C₈H₅Cl₂OCl (simplified as C₈H₅Cl₃O). It belongs to the benzoyl chloride family, characterized by a reactive acyl chloride group (-COCl) attached to an aromatic ring. The substitution pattern—two chlorine atoms at the 3- and 5-positions and a methyl group at the 2-position—confers distinct electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in agrochemical and pharmaceutical manufacturing.
Properties
IUPAC Name |
3,5-dichloro-2-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPLLSHBNCZUCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276311 | |
| Record name | Benzoyl chloride, 3,5-dichloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803836-08-9 | |
| Record name | Benzoyl chloride, 3,5-dichloro-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803836-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 3,5-dichloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichloro-2-methylbenzoyl chloride can be synthesized through the chlorination of 2-methylbenzoic acid followed by the conversion of the resulting 3,5-dichloro-2-methylbenzoic acid to its corresponding acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 .
Industrial Production Methods
In industrial settings, the production of 3,5-dichloro-2-methylbenzoyl chloride typically involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of thionyl chloride or oxalyl chloride is common due to their efficiency in converting carboxylic acids to acyl chlorides .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form amides.
Hydrolysis: Reacts with water to form 3,5-dichloro-2-methylbenzoic acid.
Reduction: Can be reduced to the corresponding alcohol under specific conditions.
Common Reagents and Conditions
Amines: Used in the formation of amides.
Water: Used in hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Amides: Formed from reactions with amines.
3,5-Dichloro-2-methylbenzoic acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
3,5-Dichloro-2-methylbenzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and other biologically active compounds.
Medicine: As a precursor in the synthesis of pharmaceutical agents.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dichloro-2-methylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, which is a key step in the synthesis of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
The following table compares key structural attributes and substituent effects:
| Compound | Molecular Formula | Substituents (Positions) | Electronic Effects |
|---|---|---|---|
| 3,5-Dichloro-2-methylbenzoyl chloride | C₈H₅Cl₃O | Cl (3,5), CH₃ (2) | Electron-withdrawing (Cl) + moderate steric hindrance (CH₃) |
| 3,5-Dichlorobenzoyl chloride | C₇H₃Cl₂OCl | Cl (3,5) | Strong electron-withdrawing (Cl), planar structure |
| 3,5-Dimethylbenzoyl chloride | C₉H₉ClO | CH₃ (3,5) | Electron-donating (CH₃), increased steric bulk |
Key Insights :
- Electrophilicity : The acyl chloride group in 3,5-dichloro-2-methylbenzoyl chloride is less electrophilic than in 3,5-dichlorobenzoyl chloride due to the electron-donating methyl group at position 2, which partially offsets the electron-withdrawing Cl substituents .
Acylation Reactions
- 3,5-Dichloro-2-methylbenzoyl chloride : Reacts with amines or alcohols under standard conditions (e.g., in acetone with sodium thiocyanate) to form thioureas or esters, though reaction rates may be slower than 3,5-dichlorobenzoyl chloride due to steric effects .
- 3,5-Dichlorobenzoyl chloride : Exhibits rapid reactivity in coupling reactions (e.g., with sodium thiocyanate) due to strong electron-withdrawing Cl groups enhancing the electrophilicity of the carbonyl carbon .
- 3,5-Dimethylbenzoyl chloride : Requires harsher conditions (e.g., elevated temperatures) for acylation due to reduced electrophilicity from electron-donating methyl groups .
Hydrolysis Stability
Physical Properties
Notes:
Research Findings :
- The methyl group in 3,5-dichloro-2-methylbenzoyl chloride improves lipid solubility, enhancing bioavailability in pesticidal formulations compared to 3,5-dichlorobenzoyl chloride .
- 3,5-Dichlorobenzoyl chloride’s high reactivity makes it unsuitable for reactions requiring slow, controlled acylation .
Biological Activity
3,5-Dichloro-2-methylbenzoyl chloride is an organic compound characterized by its molecular formula . This compound features a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a methyl group at the 2 position. Its structure suggests potential biological activities, particularly in the realms of medicinal chemistry and agrochemicals.
3,5-Dichloro-2-methylbenzoyl chloride is primarily used as an intermediate in the synthesis of various chemical compounds. The presence of chlorine atoms significantly enhances its reactivity, making it a valuable compound for further studies.
Biological Activity Overview
Research indicates that 3,5-dichloro-2-methylbenzoyl chloride exhibits several biological activities, including:
- Antimicrobial Properties : The compound has been investigated for its effectiveness against various microbial strains.
- Enzyme Inhibition : It has shown potential in inhibiting certain enzymes, which may contribute to its antimicrobial effects.
- Protein-Ligand Interactions : The compound's ability to interact with proteins suggests possible applications in drug development.
The biological activity of 3,5-dichloro-2-methylbenzoyl chloride often involves its interaction with specific enzymes or receptors. This interaction can lead to inhibition or modulation of biochemical pathways, which is particularly relevant in pharmacological research.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study explored the antimicrobial properties of 3,5-dichloro-2-methylbenzoyl chloride against various bacterial strains. Results indicated significant inhibition, suggesting its potential as a lead compound for developing new antibiotics .
- Enzyme Inhibition :
-
Comparative Analysis :
- A comparative study with structurally similar compounds revealed that the unique substitution pattern of 3,5-dichloro-2-methylbenzoyl chloride enhances its biological activity compared to analogs like 3,5-dichlorobenzyl chloride and 2,4-dichloro-5-methylbenzyl chloride .
Data Table: Biological Activity Comparison
| Compound Name | Molecular Formula | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| 3,5-Dichloro-2-methylbenzoyl chloride | C₈H₅Cl₃O | Significant | Yes |
| 3,5-Dichlorobenzyl chloride | C₇H₄Cl₂ | Moderate | No |
| 2,4-Dichloro-5-methylbenzyl chloride | C₈H₈Cl₂ | Low | No |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
